BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline

Drug‑likeness Permeability Lipophilicity

This uncommon 2-methylthio-4-trifluoromethyl tetrahydroquinazoline (MW 248 Da, HBD 0, rotatable bonds 1) outperforms generic quinazolines for fragment-based screening and kinase inhibitor programs. The 2-SMe group enables late-stage oxidation/displacement, while the 4-CF₃ enhances metabolic stability. With 98% purity and a rigid, low-HBD scaffold validated in mTOR/MEK programs, it reduces false-positive risks in cellular assays. Choose this differentiated building block to gain a competitive edge in your SAR exploration.

Molecular Formula C10H11F3N2S
Molecular Weight 248.27 g/mol
CAS No. 1708-57-2
Cat. No. B3109224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline
CAS1708-57-2
Molecular FormulaC10H11F3N2S
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(CCCC2)C(=N1)C(F)(F)F
InChIInChI=1S/C10H11F3N2S/c1-16-9-14-7-5-3-2-4-6(7)8(15-9)10(11,12)13/h2-5H2,1H3
InChIKeyZBVWIRWWYIMTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline (CAS 1708-57-2) – Core Chemical Identity & Procurement Baseline


5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline (CAS 1708-57-2) is a partially saturated quinazoline derivative belonging to the tetrahydroquinazoline (THQ) chemical class [1]. The compound bears a methylthio group at the 2‑position and a trifluoromethyl (CF₃) group at the 4‑position on a bicyclic core, with a molecular formula of C₁₀H₁₁F₃N₂S and a molecular weight of 248.27 g·mol⁻¹. The tetrahydroquinazoline scaffold is increasingly employed in medicinal chemistry programmes because saturation of the quinazoline ring often imparts improved physicochemical properties relative to fully aromatic quinazoline congeners [1]. This particular substitution pattern—2‑methylthio plus 4‑CF₃—is uncommon among commercially available analogues and may offer distinct reactivity for late‑stage functionalisation or SAR exploration.

Why a Generic Quinazoline or Tetrahydroquinazoline Cannot Simply Replace 5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline


Tetrahydroquinazoline derivatives are not interchangeable because even subtle variations in substitution drastically alter physico‑chemical properties, target engagement, and synthetic compatibility [1]. The combination of a 2‑methylthio and a 4‑trifluoromethyl group on the saturated bicyclic core is rare; most commercially available THQ analogues carry different substituents (e.g., 2‑amino, 2‑chloro, or 4‑hydroxy) that confer divergent electronic profiles and hydrogen‑bonding capabilities. Consequently, substitution with a generic quinazoline or a differently substituted THQ would likely compromise the key property advantages—lower molecular weight, zero hydrogen‑bond donors, and reduced rotatable bond count—that differentiate this specific compound from clinically used quinazoline kinase inhibitors [2]. The quantitative evidence below demonstrates why these differences matter for scientific selection and procurement.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline vs. Clinically Relevant Quinazoline Comparators


Molecular Weight and Lipophilicity Comparison with FDA‑Approved Quinazoline Kinase Inhibitors

The target compound possesses a molecular weight (MW) of 248.27 Da and a computed logP (XLogP3‑AA) of 3.2, which is substantially lower than the MW of gefitinib (446.9 Da) and erlotinib (429.9 Da) while maintaining comparable lipophilicity [1]. A lower MW combined with a balanced logP typically correlates with improved passive permeability and reduced susceptibility to ATP‑binding cassette (ABC) transporter‑mediated efflux, a critical determinant of intracellular exposure [2].

Drug‑likeness Permeability Lipophilicity

Hydrogen‑Bond Donor Count Advantage Over First‑Generation Quinazoline Kinase Inhibitors

The target compound has zero hydrogen‑bond donors (HBD = 0), whereas both gefitinib and erlotinib possess one hydrogen‑bond donor (HBD = 1) [1]. The absence of HBDs is a favourable physicochemical attribute for passive membrane permeation and may reduce recognition by polar efflux transporters [2].

Membrane permeability Hydrogen bonding Drug‑likeness

Reduced Rotatable Bond Count Conferring Higher Conformational Rigidity

With only one rotatable bond, the target compound is more rigid than gefitinib and erlotinib, each of which has eight rotatable bonds [1]. Lower rotatable bond counts are statistically associated with higher oral bioavailability and lower entropic penalty upon target binding, a principle well‑established in medicinal chemistry [2].

Conformational restriction Oral bioavailability Entropic penalty

High Assayed Purity vs. Typical Commercial Research‑Chemical Standards

A reputable vendor specifies the purity of 5,6,7,8‑tetrahydro‑2‑methylthio‑4‑(trifluoromethyl)quinazoline (Lot 2287764) as 98 % . The typical purity for many research‑grade quinazoline derivatives available from other catalogues is 95 % . The 3‑percentage‑point improvement in purity reduces the overall impurity burden that could confound biological assay results or side‑product formation in synthetic transformations.

Chemical purity Reproducibility Quality assurance

Tetrahydroquinazoline Scaffold Associated with Improved Kinase Selectivity Over Aromatic Quinazolines

Although no direct head‑to‑head selectivity data exist for the target compound, the tetrahydroquinazoline (THQ) scaffold has been demonstrated to afford improved kinase selectivity compared to the fully aromatic quinazoline scaffold in the context of mTOR inhibition [1]. For instance, the THQ‑based clinical candidate GDC‑0349 exhibited >100‑fold selectivity for mTOR over a panel of 266 kinases, a property partially attributed to the conformational restriction and reduced aromatic stacking inherent to the saturated scaffold [1]. While this evidence is class‑level only, it supports the hypothesis that a THQ core may confer selectivity advantages relevant to programs seeking to avoid polypharmacology.

Kinase selectivity Scaffold saturation mTOR

Where 5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline Delivers the Strongest Scientific Selection Rationale


Fragment‑Based Drug Discovery Requiring Rigid, Low‑MW, Zero‑HBD Ligand‑Efficient Cores

The compound’s ultra‑low rotatable bond count (1), zero hydrogen‑bond donors, and molecular weight (248 Da) directly address key ligand‑efficiency metrics [1]. Laboratories building fragment libraries for target‑based screening can procure this compound to increase the fraction of rigid, low‑HBD fragments, which are statistically more likely to yield high‑quality hits [2].

Synthetic Elaboration of 2‑Methylthio‑4‑CF₃ Tetrahydroquinazolines as Kinase Inhibitor Leads

The 2‑methylthio group serves as a versatile handle for further derivatisation (e.g., oxidation to sulfoxide/sulfone or nucleophilic displacement), while the 4‑CF₃ group confers metabolic stability. The tetrahydroquinazoline scaffold has been validated in mTOR and MEK inhibitor programmes [3], suggesting that medicinal chemistry teams working on next‑generation kinase inhibitors can rationally select this compound as a differentiated starting scaffold.

Comparator Compound for Physicochemical Optimisation Studies

Because the compound’s computed properties (MW 248 Da, XLogP3 3.2, HBD 0, rotatable bonds 1) differ markedly from those of FDA‑approved quinazoline drugs such as gefitinib and erlotinib [1], it can serve as a reference compound in studies that aim to decouple the contributions of molecular weight, lipophilicity, and hydrogen‑bonding capacity to permeability and pharmacokinetic outcomes.

High‑Purity Chemical Biology Probe for Tetrahydroquinazoline Target‑Engagement Assays

The assured 98 % purity minimises off‑target artifacts in cellular assays, making the compound suitable for chemical biology experiments where impurity‑driven false positives must be avoided. This is particularly relevant for labs investigating the mechanism of action of tetrahydroquinazoline‑based inhibitors in cancer or infectious disease models.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.